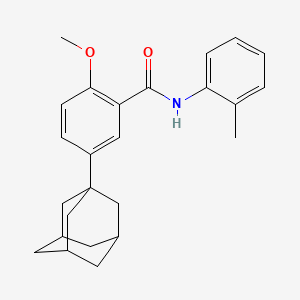
5-(1-adamantyl)-2-methoxy-N-(2-methylphenyl)benzamide
Übersicht
Beschreibung
5-(1-adamantyl)-2-methoxy-N-(2-methylphenyl)benzamide is a synthetic organic compound characterized by the presence of an adamantyl group, a methoxy group, and a benzamide structure The adamantyl group is known for its bulky and rigid structure, which imparts unique physical and chemical properties to the compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-adamantyl)-2-methoxy-N-(2-methylphenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the adamantyl intermediate: The adamantyl group can be introduced through the reaction of adamantane with suitable halogenating agents, followed by substitution reactions to introduce functional groups.
Amidation: The final step involves the formation of the benzamide structure through the reaction of the intermediate with 2-methylphenylamine under appropriate conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-adamantyl)-2-methoxy-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The adamantyl group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the benzamide group can yield amines.
Wissenschaftliche Forschungsanwendungen
5-(1-adamantyl)-2-methoxy-N-(2-methylphenyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with unique physical and chemical properties.
Wirkmechanismus
The mechanism of action of 5-(1-adamantyl)-2-methoxy-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The adamantyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The methoxy and benzamide groups can participate in hydrogen bonding and hydrophobic interactions, further modulating the compound’s activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adamantane derivatives: Compounds like amantadine and rimantadine, which also contain the adamantyl group, are known for their antiviral properties.
Benzamide derivatives: Compounds like sulpiride and tiapride, which contain the benzamide structure, are used as antipsychotic agents.
Uniqueness
5-(1-adamantyl)-2-methoxy-N-(2-methylphenyl)benzamide is unique due to the combination of the adamantyl, methoxy, and benzamide groups in its structure. This unique combination imparts distinct physical and chemical properties, making it a valuable compound for various scientific research applications.
Eigenschaften
IUPAC Name |
5-(1-adamantyl)-2-methoxy-N-(2-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO2/c1-16-5-3-4-6-22(16)26-24(27)21-12-20(7-8-23(21)28-2)25-13-17-9-18(14-25)11-19(10-17)15-25/h3-8,12,17-19H,9-11,13-15H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWYTAOTYWGVMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)C34CC5CC(C3)CC(C5)C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


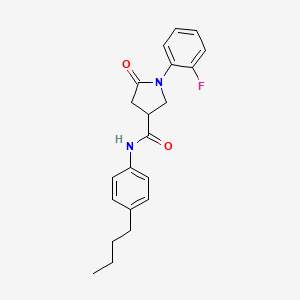

![(4-[1]BENZOFURO[3,2-D]PYRIMIDIN-4-YLPIPERAZINO)(PHENYL)METHANONE](/img/structure/B4110855.png)
![N-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-N-phenethyl-methanesulfonamide](/img/structure/B4110860.png)
![N-1,3-benzothiazol-2-yl-5-cyano-4-(2-furyl)-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4110866.png)
![2,4-dichloro-N-[5-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4110875.png)

![4-[2-(4-Bromophenoxy)propanoylamino]benzamide](/img/structure/B4110880.png)
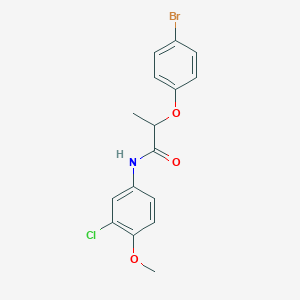
![3-chloro-4-ethoxy-N-({[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4110888.png)
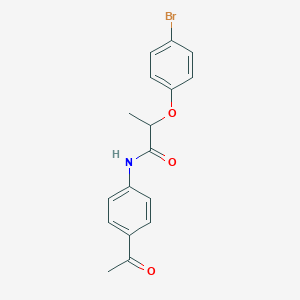
![2-[4-chloro-5-[(2-methoxyphenyl)sulfamoyl]-2-methylphenoxy]-N-cyclohexylacetamide](/img/structure/B4110902.png)
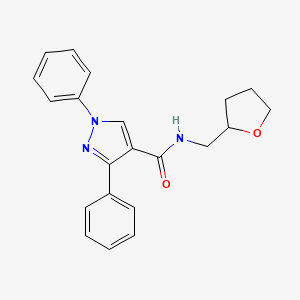
![2,4-dichloro-N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)benzamide](/img/structure/B4110934.png)
